7-methyl-10-(2-phenylethyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound notable for its unique structural characteristics that incorporate elements of benzene, chromene, and oxazine rings. This compound is classified as a heterocyclic compound, which is a category of organic compounds containing at least one atom in the ring structure that is not carbon. The presence of multiple functional groups and ring systems contributes to its potential biological activity and application in various scientific fields.
The synthesis of 7-methyl-10-(2-phenylethyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves several multi-step organic reactions. Key methods include:
The synthetic route can be optimized for yield and purity using various techniques such as continuous flow reactors and high-throughput screening for optimal reaction conditions. The use of catalysts can also enhance reaction efficiency and reduce by-products.
The molecular formula for 7-methyl-10-(2-phenylethyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is , with a molecular weight of approximately 387.4 g/mol. The compound features a complex arrangement of rings that contributes to its chemical properties.
Property | Value |
---|---|
Molecular Formula | C24H25NO4 |
Molecular Weight | 387.4 g/mol |
IUPAC Name | 7-methyl-10-(2-phenylethyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one |
InChI | InChI=1S/C24H25NO4/c1-15-22... |
InChI Key | MLIQOZRNJGDQIX-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC=CC=C5OC |
The reactivity of 7-methyl-10-(2-phenylethyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can be explored through various chemical reactions including:
The specific conditions (e.g., temperature, solvent) under which these reactions take place can significantly influence yields and product distributions.
The mechanism by which 7-methyl-10-(2-phenylethyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The compound's structure facilitates binding to active sites on these targets:
The physical properties of 7-methyl-10-(2-phenylethyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one include:
Chemical properties are influenced by the functional groups present within the compound:
7-methyl-10-(2-phenylethyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has potential applications in various scientific fields:
This comprehensive analysis provides insights into the synthesis methods, structural characteristics, chemical reactivity, mechanisms of action, physical properties, and potential applications of 7-methyl-10-(2-phenylethyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one. Further research could elucidate additional properties and applications in various scientific domains.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: